molecular formula C23H22N2O3S B11123642 N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide

N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11123642
M. Wt: 406.5 g/mol
InChI Key: MOCUFJALKLKQAC-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole core, sulfonamide group, and benzylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide include other indole derivatives, sulfonamides, and benzylated compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

1-benzoyl-N-benzyl-2-methyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C23H22N2O3S/c1-17-14-20-15-21(29(27,28)24-16-18-8-4-2-5-9-18)12-13-22(20)25(17)23(26)19-10-6-3-7-11-19/h2-13,15,17,24H,14,16H2,1H3

InChI Key

MOCUFJALKLKQAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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